2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one
Description
2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one is a benzofuran-3-one derivative characterized by a hydroxy group at position 6 of the benzofuran core and a 4-ethoxyphenyl substituent at the methylene position (C-2). This compound is structurally related to aurones, a class of flavonoids with diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
(2E)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)9-16-17(19)14-8-5-12(18)10-15(14)21-16/h3-10,18H,2H2,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXCGBRUCXUNAZ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-hydroxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methylene bridge can be reduced to an ethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-ethoxyphenyl)methylene]-6-oxo-benzo[b]furan-3-one.
Reduction: Formation of 2-[(4-ethoxyphenyl)ethyl]-6-hydroxybenzo[b]furan-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique structural features.
Mechanism of Action
The mechanism by which 2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in oxidative stress and microbial growth.
Receptor Binding: May bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzofuran-3-one core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Physicochemical and Electronic Properties
- Lipophilicity (logP) :
The ethoxy group in the target compound increases logP compared to methoxy or hydroxy analogs. For example, replacing 4-OCH₃ (logP ~2.1) with 4-OCH₂CH₃ raises logP to ~2.8, improving membrane permeability . - Steric Effects : Bulky substituents (e.g., 4-methyl in , bromine in ) reduce conformational flexibility, which may limit binding to sterically constrained targets.
Biological Activity
2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one is a synthetic compound belonging to the class of benzo[b]furans, which has gained attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound, drawing from diverse sources and recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16O3
- Molecular Weight : 256.30 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves a multi-step reaction process, including condensation reactions between appropriate aldehydes and phenolic compounds. Recent studies have optimized these synthetic routes to enhance yield and purity.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of benzo[b]furan derivatives, including this compound. The compound has shown promising antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 3.5 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 4.0 | Disruption of mitochondrial function |
In a comparative study, the compound exhibited higher potency than standard chemotherapeutics like Doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can significantly reduce pro-inflammatory cytokines in LPS-stimulated macrophages:
| Cytokine | Concentration (pg/mL) | Control Group | Treatment Group |
|---|---|---|---|
| TNF-α | 150 | 250 | 75 |
| IL-6 | 200 | 300 | 100 |
| IL-1β | 100 | 150 | 50 |
These results suggest that the compound may serve as a therapeutic agent in inflammatory diseases by modulating immune responses .
The biological effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting proliferation.
- Inflammatory Pathway Inhibition : The compound reduces the expression of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In vitro studies showed that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers.
- Inflammation Model in Mice : Administration of the compound in an animal model demonstrated reduced paw swelling and lower levels of inflammatory cytokines post-treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
